Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a trifluoromethyl group and a bromophenyl group in the compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation reaction of various hydrazines with diketones or β-keto esters. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates can be prepared by the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures . Similarly, the synthesis of related compounds, such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, has been achieved under ultrasound irradiation, which significantly reduces reaction times . These methods highlight the versatility and efficiency of modern synthetic approaches to pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction studies. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction, which also revealed the presence of intermolecular hydrogen bonds and π-π stacking interactions . These structural features are important as they can influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including cross-coupling reactions. Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions with alkynes to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which can further cyclize to form condensed pyrazoles . Additionally, the reactivity of the pyrazole ring allows for the synthesis of a wide range of heterocyclic compounds, as demonstrated by the conversion of related pyran derivatives into various polyazanaphthalenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as the trifluoromethyl group can affect the electron distribution within the molecule, as seen in the molecular electrostatic potential and frontier molecular orbitals analysis . These properties are crucial for understanding the reactivity and potential applications of the compound. For instance, the antioxidant properties of some pyrazole derivatives have been evaluated in vitro, indicating their potential as bioactive molecules .
Scientific Research Applications
Synthetic Applications in Chemistry
- Cyclisation onto Azoles : Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and similar compounds have been used as building blocks in radical cyclisation reactions onto azoles. This process is key for synthesizing tri- and tetra-cyclic heterocycles, contributing to the development of new chemical structures (Allin et al., 2005).
Biological and Pharmacological Research
- Library of Carboxamides Synthesis : In biological research, libraries of similar compounds, like 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, have been synthesized for drug discovery. These libraries are crucial for identifying new molecules with potential therapeutic effects (Donohue et al., 2002).
Material Science Applications
- Optical Nonlinearity Studies : Derivatives of ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate have been studied for their optical nonlinearity. Such studies are crucial for developing materials with potential applications in photonics and optoelectronics (Chandrakantha et al., 2013).
Corrosion Inhibition
- Use in Corrosion Inhibition : Certain pyrazole derivatives have been investigated as corrosion inhibitors, essential for protecting industrial materials like mild steel. These studies help in developing more efficient and environmentally friendly corrosion inhibitors (Dohare et al., 2017).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures. The specific hazards associated with this compound would depend on its physical and chemical properties.
Future Directions
The study of pyrazole derivatives is an active area of research in organic chemistry, due to their wide range of biological activities and their potential use in the synthesis of complex molecules. This specific compound could be of interest for further studies, depending on its reactivity and potential applications.
Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and literature references are needed. Always consult a qualified chemist or a reliable source when working with new compounds.
properties
IUPAC Name |
ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF3N2O2/c1-2-21-12(20)10-7-18-19(11(10)13(15,16)17)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJXKKJESQTFBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401192 | |
Record name | Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate | |
CAS RN |
618070-60-3 | |
Record name | Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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